3-苯基-1H-吲唑

描述

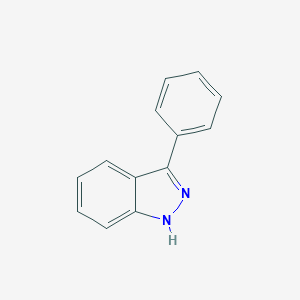

3-Phenyl-1H-indazole (3-PI) is an organic compound that is a member of the indazole family. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. 3-PI is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has been studied extensively in recent years due to its potential uses in various scientific research applications.

科学研究应用

抗念珠菌活性

3-苯基-1H-吲唑已被发现具有显著的抗念珠菌活性。一系列3-苯基-1H-吲唑衍生物被合成并评估其对白色念珠菌、光滑念珠菌和热带念珠菌菌株的活性。 3-苯基-1H-吲唑部分表现出最佳的广谱抗念珠菌活性 .

抗增殖活性

N-苯基-1H-吲唑-1-甲酰胺,一种3-苯基-1H-吲唑衍生物,已被合成并评估其对源自九种临床分离的癌症类型的肿瘤细胞系的体外抗增殖活性(白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌) .

DNA 促旋酶 B 抑制

3-苯基-1H-吲唑及其一些衍生物已被确定为 DNA 促旋酶 B 抑制剂 . DNA 促旋酶 B 是一种酶,在 DNA 中引入负超螺旋(或放松正超螺旋),并且在 DNA 复制、转录和修复过程中至关重要。

合成方法

3-苯基-1H-吲唑也用于各种合成方法。 这些策略包括过渡金属催化反应、还原环化反应以及在没有催化剂和溶剂的情况下,通过连续形成 C-N 和 N-N 键,从 2-叠氮苯甲醛和胺合成 2H-吲唑 .

药用应用

包含吲唑的杂环化合物,包括 3-苯基-1H-吲唑,在医药方面具有广泛的应用,如抗高血压、抗癌、抗抑郁、抗炎和抗菌剂 .

磷脂酰肌醇 3-激酶 δ 抑制

吲唑也可以用作磷脂酰肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病 . 磷脂酰肌醇 3-激酶 (PI3Ks) 是一类参与细胞功能的酶家族,如细胞生长、增殖、分化、运动、存活和细胞内运输,这使得它们成为治疗应用的重要靶标。

作用机制

Target of Action

The primary target of 3-phenyl-1H-indazole is the Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and inflammatory responses .

Mode of Action

It’s known that indazole derivatives can inhibit cell growth, causing a block in the g0–g1 phase of the cell cycle . This suggests that 3-phenyl-1H-indazole may interact with its target, JAK2, to disrupt normal cell cycle progression and inhibit cell growth .

Biochemical Pathways

The biochemical pathways affected by 3-phenyl-1H-indazole are likely related to the JAK-STAT signaling pathway, given the compound’s target. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Result of Action

3-phenyl-1H-indazole has been found to exhibit significant antiproliferative activity, particularly against certain cancer cell lines . It inhibits cell growth at concentrations lower than 1 μM, making it a potential candidate for further investigation in cancer therapy .

生化分析

Biochemical Properties

Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative .

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBKCOLSUUYOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306243 | |

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13097-01-3 | |

| Record name | 13097-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)